6-Chloro-2H-cinnolin-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-chloro-2H-cinnolin-3-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-8(12)11-10-7/h1-4H,(H,11,12) |
InChI Key |
KLAAREXOURSRJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=O)C=C2C=C1Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 6 Chloro 2h Cinnolin 3 One Derivatives
Influence of Substituent Position and Electronic Properties on Biological Efficacy
The biological activity of 6-Chloro-2H-cinnolin-3-one derivatives is profoundly influenced by the position and electronic characteristics (electron-donating or electron-withdrawing) of substituents on the cinnoline (B1195905) core and its appended moieties.
For antibacterial activity, the presence of electron-withdrawing groups is often beneficial. nih.govijariit.com In studies on various cinnoline derivatives, those substituted with a chloro group at the 6-position were found to be the most potent against bacteria like B. subtilis, S. aureus, E. coli, and P. aeruginosa when compared to the standard drug norfloxacin (B1679917). mdpi.comnih.gov Similarly, for antifungal activity against C. albicans and A. niger, a 6-chloro substituted cinnoline furan (B31954) derivative was among the most potent agents identified. mdpi.comnih.gov The general trend observed in several series of cinnoline derivatives is that halogen-substituted compounds are the most active, followed by those with methyl and nitro groups. mdpi.comnih.gov
The position of the halogen is also critical. While 6-chloro substitution confers strong antibacterial activity, some studies have shown that 7-chloro substituted derivatives can also be highly potent antimicrobial agents. mdpi.com For instance, in a series of cinnoline-3-carboxamide derivatives, both 6-chloro and 7-chloro analogs were among the most effective. mdpi.com
In the context of anticancer activity, SAR studies on related quinazolinone hybrids have revealed that bulky, hydrophobic, and electron-withdrawing substituents at specific positions are essential for anti-proliferative effects. rsc.org For a series of 8-chloro-cinnoline derivatives developed as agents for mesenchymal cancers, substitutions on an attached phenyl ring were explored. nih.gov Maintaining the 8-chlorocinnoline (B13656984) core, the introduction of electron-withdrawing groups like chlorine or nitrile at the C-5 position of the phenyl ring resulted in a four-fold improvement in potency against HT-1080 cancer cells. nih.gov Conversely, substituting the C-3 chloro group with an electron-donating methoxy (B1213986) group also improved cytotoxicity and selectivity. nih.gov This highlights the complex interplay between substituent electronics and their position relative to the core scaffold.
For anti-inflammatory activity, research on cinnolines bearing a pyrazoline ring showed that electron-donating groups, such as methoxyl and hydroxyl, on an attached phenyl moiety led to the highest activity. mdpi.comnih.gov This is in contrast to the requirements for antibacterial activity, where electron-withdrawing groups on the same phenyl group were found to increase efficacy. mdpi.comnih.gov
Table 1: Influence of Substituent Position on Biological Activity of Cinnoline Derivatives This table is interactive. Click on headers to sort.
| Core Structure | Substituent & Position | Biological Activity | Key Finding | Reference(s) |
|---|---|---|---|---|
| Cinnoline | 6-Chloro | Antibacterial | Most potent compared to norfloxacin standard. | mdpi.com, nih.gov |
| Cinnoline Furan | 6-Chloro | Antifungal | One of the most potent agents against C. albicans and A. niger. | mdpi.com, nih.gov |
| Cinnoline Thiophene (B33073) | 7-Chloro | Antifungal | One of the most potent antifungal agents. | mdpi.com, nih.gov |
| Cinnoline-3-Carboxamide | 6-Chloro, 7-Chloro, 7-Bromo | Antimicrobial | Derivatives were among the most potent agents. | mdpi.com |
| 8-Chlorocinnoline | C-5 Chloro or Nitrile (on Phenyl Ring) | Anticancer (Mesenchymal) | ~4-fold improvement in potency. | nih.gov |
| Cinnoline-Pyrazoline | Electron-Donating Groups (on Phenyl Ring) | Anti-inflammatory | Highest activity observed with methoxyl and hydroxyl groups. | mdpi.com, nih.gov |
| Cinnoline (no Pyrazoline) | Electron-Withdrawing Groups (on Phenyl Ring) | Antibacterial | Increased activity against G+ and G- bacteria. | mdpi.com, nih.gov |
Comparative Analysis of Halogen Substitutions within Cinnolinone Systems (emphasizing 6-Chloro)
Halogen atoms are crucial substituents in medicinal chemistry due to their ability to modulate a compound's lipophilicity, electronic character, and metabolic stability. Within cinnolinone systems, the type of halogen and its position are pivotal in determining biological efficacy.
Direct comparisons have shown that chloro-substituted derivatives often exhibit potent biological activity. In broad antimicrobial screenings, 6-chloro substituted cinnolines consistently emerge as highly effective compounds. mdpi.comnih.gov Studies have found that halogen-substituted derivatives in general show potent activity at lower concentrations. mdpi.comnih.gov
When comparing different halogens, a study on cinnoline-3-carboxamide derivatives found that 6-chloro, 7-chloro, and 7-bromo substituted compounds were the most potent antimicrobial agents. mdpi.com This suggests that while chlorine at position 6 is highly favorable, bromine at position 7 can also confer strong activity. The presence of a halogen, regardless of whether it is chlorine or bromine, has been linked to increased anti-inflammatory, analgesic, and antitumor activities in various cinnoline derivatives. ijariit.com For example, both fluorine and bromine substitutions have been noted to enhance the antitumor activity of cinnolinopiperidine compounds. ijariit.com
In a specific synthetic pathway creating 7-chloro-6-fluoro-cinnolin-4(1H)-one derivatives, the combination of both chlorine and fluorine on the cinnoline ring was a key structural feature for the resulting compounds that were screened for anti-inflammatory and antibacterial properties. pnrjournal.comresearchgate.net
The significance of the 6-chloro group is underscored in studies where its removal leads to a loss of activity. zenodo.org For instance, in a series of phosphodiesterase 10A inhibitors based on a cinnoline scaffold, removing the chlorine atom resulted in a loss of inhibitory activity. zenodo.org This highlights that the 6-chloro substituent is not just a modulator of physicochemical properties but can be an essential feature for molecular recognition by the biological target.
The electronic properties of halogens play a critical role. Chlorine and bromine are electron-withdrawing through induction but can also participate in halogen bonding, a specific non-covalent interaction that can influence ligand-receptor binding. mdpi.comnih.gov The size and polarizability of the halogen atom (I > Br > Cl > F) also affect its interaction potential. nih.gov While direct comparative studies across a full series (F, Cl, Br, I) at the 6-position of 2H-cinnolin-3-one are not extensively detailed in the provided results, the consistent high potency of 6-chloro derivatives establishes it as a privileged substituent for enhancing biological activity in this class of compounds. mdpi.comnih.gov
Table 2: Comparative Efficacy of Halogenated Cinnoline Derivatives This table is interactive. Click on headers to sort.
| Derivative Class | Halogen Substituent(s) | Activity Noted | Comparative Finding | Reference(s) |
|---|---|---|---|---|
| Cinnoline General | 6-Chloro | Antibacterial | Found to be the most potent in its series. | mdpi.com, nih.gov |
| Cinnoline-3-Carboxamides | 6-Chloro, 7-Chloro, 7-Bromo | Antimicrobial | All three halogenated derivatives showed the most potent activity. | mdpi.com |
| Cinnolinopiperidines | Fluorine, Bromine | Antitumor | Substitution with these halogens increased antitumor activity. | ijariit.com |
| Cinnoline Derivatives | Chlorine, Bromine | Antibacterial | Bromo and chloro substituted products showed strong activity. | pnrjournal.com |
| Phosphodiesterase 10A Inhibitors | Chlorine | Enzyme Inhibition | Removal of the chlorine atom led to a loss of activity. | zenodo.org |
Elucidation of Pharmacophoric Requirements for Specific Activities
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target and elicit a response. nih.gov For this compound derivatives, identifying these pharmacophoric features is key to designing more potent and selective agents.
A pharmacophore model generally consists of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (R). nih.govdovepress.com The this compound scaffold itself provides several of these core features. The cinnolinone ring system is aromatic and contains a ketone group (C=O) at position 3 and a lactam nitrogen (N-H) at position 2, which can act as a hydrogen bond acceptor and donor, respectively. The chlorine atom at position 6 contributes to a hydrophobic and electron-withdrawing region.
For inhibition of p38-α MAPK, a related pyridopyridazin-6-one series was used to develop a five-point pharmacophore model (AAAHR) consisting of three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring. dovepress.com The study highlighted that a hydrogen bond acceptor group and an electron-withdrawing or hydrophobic group were necessary features for high potency. dovepress.com This aligns well with the features of the 6-chloro-cinnolinone scaffold.
In the development of inhibitors for Mycobacterium tuberculosis, cinnolinone analogues were designed to mimic a known antibiotic. researchgate.net The most active compound featured a cinnolinone-3-sulphonamide group, which potently inhibited the target enzyme, MbtA. researchgate.net This suggests that a key pharmacophoric requirement for this target is a group at the 3-position capable of specific interactions, in this case, the sulfonamide moiety, anchored to the cinnolinone core. researchgate.net
For anticancer activity against mesenchymal cancers, studies on FiVe1, an 8-chloro-cinnoline derivative, provide clear pharmacophoric insights. nih.gov The essential components were identified as:
The 8-chlorocinnoline core: A critical anchor for the molecule.
A piperazine (B1678402) moiety: This linker region was found to be important, as substitutions on the piperazine core led to a moderate loss in activity. nih.gov
A substituted phenyl ring (Region A): This region is crucial for tuning activity. The presence of electron-withdrawing groups like chlorine or nitrile at the C-5 position of this ring was identified as a key feature for enhanced potency. nih.gov
These findings indicate that the pharmacophore for this specific anticancer activity involves a precise spatial arrangement of an aromatic/hydrophobic core (the chlorocinnoline), a linker (piperazine), and an additional substituted aromatic ring that can engage in further interactions with the target protein.
The concept of a pharmacophore is dynamic and target-dependent. For one biological target, the 6-chloro group might be a key hydrophobic feature, while for another, its electron-withdrawing nature might be more critical for modulating the reactivity of the entire molecule. nih.govrsc.org The generation of pharmacophore models, often aided by computational methods, is a crucial step in rational drug design, allowing for the virtual screening of compound libraries to find new molecules that fit the required structural and electronic profile. nih.govfrontiersin.org
Biological Activities and Mechanistic Insights of 6 Chloro 2h Cinnolin 3 One Analogues Preclinical Focus
Antimicrobial Activities of Cinnolinone Derivatives
Cinnolinone derivatives have been extensively studied for their broad-spectrum antimicrobial properties, exhibiting activity against a variety of bacteria and fungi. mdpi.comnih.gov The nature and position of substituents on the cinnoline (B1195905) ring system play a crucial role in determining the potency and spectrum of their antimicrobial effects. nih.gov
Antibacterial Spectrum and Potency
Cinnolinone analogues have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The presence of a halogen, particularly a chloro group, at the 6-position of the cinnoline ring has been shown to be a key determinant for potent antibacterial action. nih.govthepharmajournal.com
Studies on pyrazolo[4,3-c]cinnoline derivatives revealed that compounds with a 4-nitro- or 2,4-dichloro-substituent at the benzoyl group showed significant activity against Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Staphylococcus aureus (Gram-positive). mdpi.com Furthermore, a series of 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 12.5–50 μg/mL against Bacillus subtilis, S. aureus, E. coli, and P. aeruginosa. mdpi.com
The introduction of a pyrazoline ring to the cinnoline structure can also influence antibacterial potency. An electron-withdrawing substituent on the phenyl group of cinnoline derivatives lacking a pyrazoline ring was associated with increased activity. mdpi.com Conversely, for cinnoline derivatives containing a pyrazoline moiety, a hydroxyl substitution on the phenyl ring enhanced antibacterial effects against S. aureus, B. subtilis, and E. coli. mdpi.com
Substituted cinnoline sulphonamide derivatives, particularly those with halogen substitutions, have shown potent antibacterial activity at lower concentrations. nih.gov For instance, bromo and chloro substituted products demonstrated significant antimicrobial effects. nih.gov Similarly, cinnoline derivatives condensed with a thiophene (B33073) moiety, especially those with chloro substitutions, exhibited more potent antimicrobial activity compared to other substitutions. thepharmajournal.com
Interactive Table: Antibacterial Activity of Cinnolinone Derivatives
| Derivative Class | Substituent(s) | Bacterial Strains | Activity | Reference(s) |
|---|---|---|---|---|
| Pyrazolo[4,3-c]cinnolines | 4-nitro- or 2,4-dichloro-benzoyl | E. coli, P. aeruginosa, S. aureus | Significant | mdpi.com |
| 4-(p-aminopiperazine)cinnoline-3-carboxamides | Varied | B. subtilis, S. aureus, E. coli, P. aeruginosa | MIC: 12.5–50 μg/mL | mdpi.com |
| Cinnoline Sulphonamides | Halogen (Bromo, Chloro) | Gram-positive & Gram-negative | Potent | nih.gov |
| Cinnoline Thiophene Derivatives | Chloro | General | Potent | thepharmajournal.com |
Antifungal Efficacy and Structural Determinants
Analogues of 6-Chloro-2H-cinnolin-3-one have also been recognized for their significant antifungal properties. nih.gov The structural features of these derivatives are critical in defining their efficacy against various fungal pathogens.
Research has shown that 6-hydroxycinnolines exhibit potent antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger, with the highest activity observed against C. neoformans. nih.gov In a series of cinnoline derivatives, 6-chloro substituted compounds were found to be among the most potent against Candida albicans and A. niger. nih.gov Specifically, a 6-chloro substituted cinnoline furan (B31954) derivative was identified as a highly potent antifungal agent. nih.gov
Cinnoline sulphonamide derivatives have also been evaluated for their antifungal activity. nih.gov Halogenated derivatives, in particular, demonstrated potent activity at lower concentrations against C. albicans and A. niger. nih.govnih.gov For instance, certain bromo and chloro substituted cinnoline sulphonamides showed good antifungal activity when compared to the standard drug Griseofulvin. nih.gov
The combination of the cinnoline core with other heterocyclic rings, such as thiophene, has also yielded compounds with notable antifungal effects. thepharmajournal.com The 7-chloro substituted cinnoline thiophene derivative was found to be a particularly potent antifungal agent. nih.gov
Interactive Table: Antifungal Activity of Cinnolinone Derivatives
| Derivative Class | Substituent(s) | Fungal Strains | Activity | Reference(s) |
|---|---|---|---|---|
| 6-Hydroxycinnolines | Varied | C. krusei, C. neoformans, A. niger | Potent | nih.gov |
| Cinnoline Furan Derivatives | 6-Chloro | C. albicans, A. niger | Potent | nih.gov |
| Cinnoline Sulphonamides | Halogen (Bromo, Chloro) | C. albicans, A. niger | Good | nih.gov |
| Cinnoline Thiophene Derivatives | 7-Chloro | C. albicans, A. niger | Potent | nih.gov |
Antitubercular Activity Profiles
The cinnoline scaffold has been identified as a promising framework for the development of antitubercular agents. mdpi.comijper.orgresearchgate.net Specific analogues have demonstrated significant activity against Mycobacterium tuberculosis.
One notable example is a cinnolinone-3-sulphonamide analogue which acts as a siderophore biosynthesis inhibitor. mdpi.com This compound exhibited potent antimycobacterial activity, particularly under iron-deficient conditions, with a minimum inhibitory concentration (MIC) of 2.3 µM by inhibiting the mycobacterial salicylate (B1505791) ligase (MbtA). mdpi.com
Furthermore, a series of 3-(5-substituted-1,3,4-oxadiazol-2-yl)-6-substituted cinnoline-4-ol derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis H37Rv. ijariit.com Several of these compounds were found to inhibit the growth of the mycobacterium. ijariit.com In another study, the most active compound from a library of novel cinnolines exhibited an inhibition of 12.5 μg/ml against the drug-sensitive M. tuberculosis H37Rv strain. grafiati.com
Antimalarial Activity against Parasitic Strains
Cinnoline derivatives have emerged as a class of compounds with potential antimalarial properties. mdpi.comnih.govijper.org The development of resistance to existing antimalarial drugs has spurred research into new chemical entities, with the cinnoline scaffold showing promise. nih.govnih.gov
While specific preclinical data on this compound analogues against parasitic strains is emerging, the broader class of cinnoline and quinoline-based compounds, a related heterocyclic system, have shown significant efficacy. mdpi.comnih.gov Quinoline-based antimalarials have demonstrated effectiveness against Plasmodium falciparum and Plasmodium vivax, including chloroquine-resistant strains. nih.gov The mechanism often involves accumulation in the parasite's food vacuole and disruption of heme detoxification. nih.gov
Research into novel imidazolidinedione derivatives, which can be conceptually related to modifications of heterocyclic scaffolds, has shown stronger antiplasmodial effects against the chloroquine-resistant (W2) strain of P. falciparum compared to the chloroquine-sensitive (D10) strain. mdpi.com This highlights the potential for developing derivatives that can overcome existing resistance mechanisms.
Anti-inflammatory and Analgesic Properties
Cinnolinone derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. mdpi.compnrjournal.com The structural modifications on the cinnoline ring system significantly influence these activities.
A study on pyrazolo[4,3-c]cinnoline derivatives identified compounds that exhibited good anti-inflammatory activity. nih.gov Notably, compounds with electron-donating groups like methoxyl and hydroxyl at the phenyl moiety of cinnolines bearing a pyrazoline ring showed the highest anti-inflammatory activity. mdpi.com One compound from this series emerged as a promising dual anti-inflammatory and antibacterial agent. nih.gov
In another series of pyrazolo[4,3-c]cinnoline derivatives, two compounds showed promising anti-inflammatory activity with reduced ulcerogenic and lipid peroxidation effects when compared to naproxen. nih.gov Docking studies suggested a strong binding profile of these compounds with COX-2. nih.gov
Cinnoline derivatives without a pyrazoline ring have also been explored. pnrjournal.com For instance, some cinnoline derivatives without pyrazoline showed less potent anti-inflammatory activity compared to those with the pyrazoline moiety. pnrjournal.com Furthermore, certain substituted cinnoline imidazole (B134444) derivatives, particularly those with chloro substitutions, displayed potent anti-inflammatory activity. rroij.com
In terms of analgesic properties, some 4-aminocinnoline derivatives have been synthesized and tested as potential analogues of anthranilic acid, showing both analgesic and antiphlogistic (anti-inflammatory) activity. researchgate.net
Antineoplastic and Antitumor Activities
The cinnoline scaffold has been recognized for its potential in the development of anticancer agents. mdpi.comresearchgate.net Derivatives of this compound and related cinnolinones have been evaluated for their cytotoxic effects against various cancer cell lines.
One area of investigation involves 4-aziridinocinnolines, with 4-aziridino-6-nitrocinnoline being identified as the most active compound in its series. researchgate.net Additionally, 4-(methoxystyryl)cinnoline derivatives have been evaluated for their in vitro antitumor activity against a panel of cell lines derived from leukemia, lymphoma, carcinoma, and neuroblastoma. researchgate.net
A series of 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives have shown in vitro cytotoxic activity against murine leukemia (L1210) and human leukemia (K562) cell lines. researchgate.net These compounds were also active against a multidrug-resistant human leukemia cell line (K562/DX). researchgate.net Two of the most active compounds from this series demonstrated antileukemic activity in vivo against murine P388 leukemia, comparable to the established anticancer drug Mitoxantrone. researchgate.net
Furthermore, derivatives of 5,6,7,8-tetrahydro-2H-cinnolin-3-one have been reported to exhibit anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
In Vitro Cytotoxicity and Antiproliferative Effects
Analogues of this compound have demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines in laboratory settings.
A series of anthrapyridazone derivatives, which include cinnoline structures, have shown in vitro cytotoxic activity against both murine leukemia (L1210) and human leukemia (K562) cell lines. nih.govresearchgate.net Notably, these compounds were also found to be active against a multidrug-resistant human leukemia cell line (K562/DX). nih.govresearchgate.net Two of the most active compounds from this series exhibited antileukemic activity in vivo against murine P388 leukemia, with effects comparable to the well-known anticancer agent Mitoxantrone. nih.govresearchgate.net
Furthermore, the antiproliferative effects of various cinnoline derivatives have been evaluated. For instance, certain 6-chloro substituted cinnoline derivatives have been identified as potent antimicrobial agents, and their potential for anticancer activity is an area of ongoing research. semanticscholar.orgthepharmajournal.com The cytotoxic effects of halogenated coumarin (B35378) derivatives, which share some structural similarities with substituted cinnolines, have also been investigated, with some compounds showing significant antiproliferative effects against thyroid cancer cells. mdpi.com
The table below summarizes the cytotoxic activity of selected cinnoline analogues.
| Compound Type | Cell Line | Activity | Reference |
| Anthrapyridazone Derivatives | Murine Leukemia (L1210) | Cytotoxic | nih.govresearchgate.net |
| Anthrapyridazone Derivatives | Human Leukemia (K562) | Cytotoxic | nih.govresearchgate.net |
| Anthrapyridazone Derivatives | Human Leukemia Multidrug Resistant (K562/DX) | Cytotoxic | nih.govresearchgate.net |
| Anthrapyridazone Derivatives | Murine P388 Leukemia (in vivo) | Antileukemic | nih.govresearchgate.net |
Inhibition of Key Cancer-Related Enzymes (e.g., Topoisomerases, Protein Kinases, Receptor Tyrosine Kinases)
The anticancer potential of this compound analogues is further underscored by their ability to inhibit enzymes crucial for cancer cell proliferation and survival.
Topoisomerase Inhibition: Acridine derivatives, which are structurally related to some fused cinnoline systems, are known to intercalate into DNA and inhibit topoisomerase enzymes. if-pan.krakow.pl This mechanism is a key feature of many established anticancer drugs. While direct evidence for this compound itself as a topoisomerase inhibitor is limited, the broader class of cinnoline-related heterocycles has been explored for this activity.
Protein Kinase and Receptor Tyrosine Kinase Inhibition: Several studies have highlighted the potential of cinnoline and quinoline (B57606) analogues as inhibitors of protein kinases, including receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). researchgate.netacs.org
For example, a series of substituted 4-anilinoquinazolines and related compounds, including cinnolines, were synthesized and evaluated as inhibitors of VEGF receptor tyrosine kinase activity. acs.org These studies revealed that quinazoline (B50416) and quinoline scaffolds were generally preferred for potent inhibition. acs.org Specifically, the introduction of a hydroxyl group at the meta position of the aniline (B41778) ring in 4-anilinoquinazolines led to highly potent inhibitors of Flt and KDR tyrosine kinases, with IC50 values in the nanomolar range. acs.org
Furthermore, the discovery of 4-(3-chloroanilino)quinazoline (CAQ) as a potent inhibitor of EGFR tyrosine kinase (Ki = 16 nM) demonstrates the potential of this class of compounds. nih.gov CAQ acts as an ATP-competitive inhibitor. nih.gov Other fused tricyclic quinazoline analogues have also shown extremely potent inhibition of EGFR tyrosine kinase activity. nih.gov
The table below presents data on the inhibition of cancer-related enzymes by related compounds.
| Compound Class | Target Enzyme | Inhibition Data | Reference |
| 4-Anilinoquinazolines | Flt and KDR Tyrosine Kinases | IC50 in nanomolar range | acs.org |
| 4-(3-Chloroanilino)quinazoline (CAQ) | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Ki = 16 nM | nih.gov |
| Imidazo[4,5-g]quinazoline | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | IC50 = 0.008 nM | nih.gov |
| Pyrazoloquinazolines | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | IC50 = 0.34 and 0.44 nM | nih.gov |
Enzyme Inhibition Beyond Oncological Targets
The biological activity of this compound analogues extends beyond cancer-related enzymes, with inhibitory effects observed against other important therapeutic targets.
Human Neutrophil Elastase Inhibition
A series of cinnoline derivatives have been synthesized and evaluated as inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases. tandfonline.comnih.gov While these cinnoline-based inhibitors showed lower potency compared to N-benzoylindazoles, they exhibited increased stability in aqueous solutions. tandfonline.com The most potent compound in one study demonstrated an IC50 value of 56 nM and was found to be a reversible competitive inhibitor of HNE. tandfonline.com Molecular docking studies suggest that these compounds interact with the HNE active site. tandfonline.com
The table below details the HNE inhibitory activity of a representative cinnoline derivative.
| Compound | HNE Inhibitory Activity (IC50) | Mechanism of Action | Reference |
| Cinnoline Derivative (18a) | 56 nM | Reversible Competitive Inhibitor | tandfonline.comresearchgate.net |
HIV-1 Integrase Inhibition
Cinnoline derivatives have also been investigated for their potential as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. brieflands.com Styrylquinoline derivatives, which share a similar bicyclic core, have been shown to efficiently inhibit the 3'-processing activity of HIV-1 integrase with IC50 values in the low micromolar range. nih.gov These compounds act as competitive inhibitors by preventing the binding of viral DNA to the enzyme. nih.gov While specific data on this compound is not detailed, the activity of related heterocyclic systems suggests a potential avenue for exploration. Some quinoline-based compounds have shown inhibitory effects on HIV-1 integrase in the submicromolar range. mdpi.com
Other Pharmacological Modulations
Antihypertensive and Antithrombotic Effects
Cinnoline derivatives have been reported to possess a range of pharmacological activities, including antihypertensive and antithrombotic effects. thepharmajournal.comijpt.orgiosrjournals.orgijbpas.com While the specific mechanisms for these actions are not fully elucidated for this compound analogues, the broader class of cinnolines has shown promise in these areas. For instance, certain riboflavin (B1680620) analogues with structural similarities have been studied for their antihypertensive effects. nih.gov The potential for these compounds to modulate blood pressure and prevent thrombosis warrants further investigation. ijpt.orgijbpas.com
Gastroprotective and Antiulcer Mechanisms
Preclinical investigations into the gastroprotective and antiulcer activities of this compound analogues have revealed promising therapeutic potential. While research directly on this compound is limited in this specific context, studies on structurally related cinnolinone and pyridazinone derivatives provide significant insights into their mechanisms of action against gastric ulceration. These studies primarily utilize animal models where gastric lesions are induced by agents such as ethanol (B145695), acetylsalicylic acid (ASA), or phenylbutazone (B1037) (PBZ).
The antiulcer properties of several tricyclic 3-(2H)-pyridazinone derivatives, which are bioisosteres of benzo[h]cinnolinones, have been evaluated. mdpi.com In these studies, certain analogues demonstrated significant protection against chemically induced gastric ulcers in rats. For instance, one notable compound, a 4,4a-dihydro-5H- mdpi.combenzopyrano[4,3-c]pyridazin-3(2H)one derivative (compound 38), was identified as a potent antiulcer agent. mdpi.com
Further structure-activity relationship (SAR) studies on 5H- mdpi.combenzopyrano[4,3-c]pyridazin-3(2H)one and benzo[h]cinnolinone scaffolds led to the identification of other derivatives with significant antiulcer properties in an ethanol-induced ulcer model. mdpi.com One particular compound from the 5H- mdpi.combenzopyrano[4,3-c]pyridazin-3(2H)ones series (compound 55) was found to be the most active in this model. mdpi.com Moreover, this compound also exhibited significant antisecretory activity in a pylorus-ligated rat model, where it was shown to reduce the acidity of gastric secretions. mdpi.com This suggests that at least part of the gastroprotective effect of these analogues is mediated through the inhibition of gastric acid secretion.
The mechanisms underlying the gastroprotective effects of such heterocyclic compounds are often multifactorial. frontiersin.orgplos.org Investigations into other gastroprotective agents have highlighted the importance of cytoprotective mechanisms, including the enhancement of gastric mucus production, maintenance of sulfhydryl (-SH) group levels, and antioxidant effects that mitigate lipid peroxidation and myeloperoxidase activity in the gastric mucosa. plos.orgnih.govnih.gov The involvement of nitric oxide (NO) and prostaglandins (B1171923) in modulating mucosal blood flow and integrity is another critical pathway. frontiersin.orgnih.gov While not directly demonstrated for this compound, it is plausible that its analogues share these protective mechanisms.
The following table summarizes the preclinical antiulcer activity of representative cinnolinone analogues and related pyridazinone derivatives.
Table 1: Preclinical Antiulcer Activity of Cinnolinone Analogues and Related Derivatives
| Compound ID | Scaffold | Ulcer Model | Key Findings | Reference |
| 38 | 4,4a-dihydro-5H- mdpi.combenzopyrano[4,3-c]pyridazin-3(2H)one | ASA-induced ulcer (rat); PBZ-induced ulcer (rat) | Potent antiulcer agent. | mdpi.com |
| 55 | 5H- mdpi.combenzopyrano[4,3-c]pyridazin-3(2H)one | Ethanol-induced ulcer (rat); Pylorus-ligated (rat) | Most active in ethanol model; significant antisecretory activity. | mdpi.com |
| 59 | Benzo[h]cinnolinone derivative | Ethanol-induced ulcer (rat) | Statistically significant antiulcer properties. | mdpi.com |
Computational Chemistry and in Silico Approaches to 6 Chloro 2h Cinnolin 3 One Research
Molecular Docking Simulations for Target Ligand Identification
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug design to identify potential biological targets for a given ligand and to understand the molecular basis of its activity. For cinnoline (B1195905) derivatives, molecular docking has been instrumental in exploring their interactions with various protein targets, thereby suggesting potential mechanisms of action.
Research on cinnoline analogs has utilized docking to investigate their binding modes in the active sites of enzymes implicated in cancer and infectious diseases. For instance, various newly synthesized cinnoline derivatives have been docked against bacterial proteins such as DNA Gyrase B and Dihydrofolate Reductase (DHFR) to evaluate their potential as antibacterial agents. bepls.comjocpr.com In these studies, the cinnoline scaffold is positioned within the enzyme's binding pocket, and its interactions with key amino acid residues are analyzed. These interactions often involve hydrogen bonds, hydrophobic contacts, and electrostatic forces, which contribute to the stability of the ligand-protein complex. A study on cinnoline-isoxazole hybrids identified potential binding interactions with the human COX enzyme, highlighting the scaffold's versatility. researchgate.net The insights gained from these simulations are crucial for optimizing the structure of the lead compound to enhance its binding affinity and selectivity. While specific docking studies on 6-Chloro-2H-cinnolin-3-one are not extensively documented in publicly available literature, the existing research on its analogs provides a strong foundation for such investigations.
| Cinnoline Analog Class | Protein Target | PDB ID | Docking Software | Key Findings |
|---|---|---|---|---|
| Thiophene-substituted Cinnolines | DNA Gyrase Subunit B | 4BAE | Molegro Virtual Docker | Identified key hydrogen bonds and hydrophobic interactions, suggesting a potential mechanism for antibacterial activity. bepls.com |
| Cinnoline-Isoxazole Hybrids | Pseudomonas aeruginosa elastase | 1U4G | Not Specified | Revealed binding interactions that support the observed antibacterial activity against Gram-negative bacteria. researchgate.net |
| Phenyl-substituted Cinnolines | DHFrase A | Not Specified | Molegro Virtual Docker | Docking scores correlated with antibacterial activity, highlighting the importance of specific substitutions on the cinnoline core. jocpr.com |
| 1,2-Benzodiazine (Cinnoline) Derivatives | E. coli DHFR | 2W9S | Glide | Showed considerable interaction with the active site, suggesting a basis for their antimicrobial effects. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Cinnolinone Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models, researchers can predict the activity of unsynthesized compounds and identify the key structural features (descriptors) that govern their potency. This approach is invaluable for guiding the rational design of new analogs with improved therapeutic properties. nih.govunud.ac.id
For heterocyclic systems like cinnolinones, QSAR studies can elucidate the influence of various substituents on their biological effects, such as anticancer or antibacterial activities. researchgate.netnih.gov These models are built using a set of known active compounds (a training set) and are validated using an external set of compounds (a test set). The descriptors used in QSAR models can be categorized as electronic (e.g., charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). A study on quinazoline (B50416) derivatives, which are structurally related to cinnolines, successfully used QSAR to identify descriptors crucial for their cytotoxic activity against breast cancer cells. nih.gov Similarly, 3D-QSAR models for styrylquinoline derivatives have provided insights into the structural requirements for their antitumor activity. physchemres.org These studies demonstrate that QSAR is a powerful tool for optimizing the cinnolinone scaffold for a desired biological outcome.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Maximal electrotopological positive variation (MAXDP) | Correlates with the molecule's electrophilicity and can positively influence anticancer activity. mdpi.com |
| Topological | Structural Information Content Index (JGI7) | Reflects molecular complexity and branching; can show a positive contribution to cytotoxic activity. mdpi.com |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates lipophilicity, which affects membrane permeability and target engagement. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions with the target. |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules and their complexes over time. nih.gov This technique solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, ligand binding pathways, and the stability of protein-ligand interactions at an atomic level. nih.govgalaxyproject.org For a compound like this compound, MD simulations can complement the static picture provided by molecular docking.
By running an MD simulation of the compound bound to its putative protein target, one can assess the stability of the docked pose. mdpi.com Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation indicates whether the complex remains stable or undergoes significant conformational changes. galaxyproject.org Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. galaxyproject.org MD simulations are crucial for understanding the flexibility of both the ligand and the target protein, which is a critical factor in drug design, as proteins are not rigid structures. mdpi.com Enhanced sampling MD methods can explore the complete binding or unbinding process, revealing transient intermediate states and providing deeper insights into the mechanism of action. nih.gov
In Silico Prediction of Biological Interactions and Selectivity
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction tools have become indispensable for filtering compound libraries and prioritizing candidates with favorable drug-like properties, thereby reducing late-stage attrition. audreyli.com For this compound and its analogs, these predictive models can offer valuable insights into their potential as oral therapeutics.
Various web-based platforms, such as SwissADME and admetSAR, are commonly used to calculate a range of physicochemical and pharmacokinetic parameters. scielo.brnih.gov These tools can predict properties like lipophilicity (LogP), water solubility, and compliance with empirical rules for drug-likeness, such as Lipinski's Rule of Five. japsonline.com They can also predict absorption parameters, such as human intestinal absorption and blood-brain barrier penetration, as well as potential metabolic liabilities and toxicity risks like mutagenicity or hepatotoxicity. nih.govtandfonline.com By evaluating these parameters in silico, chemists can modify the structure of this compound to improve its ADMET profile, for example, by adding or removing functional groups to balance potency with drug-like characteristics. This predictive approach helps to focus synthetic efforts on compounds with a higher probability of success in clinical development. audreyli.com
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule; associated with better absorption. japsonline.com |
| LogP | 1-3 | Optimal range for balancing solubility and permeability. audreyli.com |
| Hydrogen Bond Donors | ≤ 5 | Compliance with Lipinski's Rule; affects membrane passage. japsonline.com |
| Hydrogen Bond Acceptors | ≤ 10 | Compliance with Lipinski's Rule; influences solubility and binding. japsonline.com |
| Bioavailability Score | e.g., 0.55 | An overall score predicting the probability of the compound having good oral bioavailability. |
| AMES Toxicity | Non-mutagen | Predicts the mutagenic potential of the compound. tandfonline.com |
Future Perspectives and Research Trajectories for 6 Chloro 2h Cinnolin 3 One
Innovation in Synthetic Methodologies for Complex Cinnolinone Structures
The development of novel and efficient synthetic routes is paramount to unlocking the full potential of cinnolinone-based compounds. Future research will likely focus on methodologies that offer greater control over stereochemistry, improve yields, and allow for the construction of more complex and diverse molecular architectures.
Key areas of innovation include:
Catalyst-Driven Reactions: The use of transition metal catalysts, such as rhodium, has already shown promise in the direct synthesis of cinnolines under mild conditions, avoiding the need for pre-functionalized substrates. researchgate.net Future work will likely expand the repertoire of catalysts to enable a wider range of transformations and functional group tolerance.
Photocatalysis and Electrocatalysis: These emerging techniques offer sustainable and powerful alternatives for chemical synthesis. cerc.gc.ca Photo- and electrocatalytic methods can facilitate reactions under mild conditions with high functional group compatibility, making them ideal for the synthesis of complex pharmaceutical and agrochemical building blocks. cerc.gc.ca Research into the photoinduced alkylation of related heterocyclic systems, such as quinoxalin-2(1H)-ones, provides a blueprint for developing similar strategies for cinnolinones. rsc.org
Convergent and Modular Synthesis: Strategies that allow for the rapid assembly of complex molecules from simpler, pre-synthesized building blocks are highly desirable. nih.gov These approaches, often referred to as modular or convergent synthesis, can significantly reduce the time and effort required to generate diverse libraries of cinnolinone derivatives for biological screening. nih.gov
Flow Chemistry and High-Throughput Synthesis: The implementation of automated and continuous-flow synthesis platforms will enable the rapid optimization of reaction conditions and the generation of large compound libraries. This technology, combined with data science tools, will accelerate the discovery and development of new cinnolinone-based molecules. cerc.gc.ca
| Synthetic Approach | Description | Potential Advantages |
| Catalyst-Driven Annulation | Utilizes transition metals like Rhodium to catalyze the formation of the cinnoline (B1195905) ring from azo and diazo compounds. researchgate.net | Mild reaction conditions, broad substrate scope, and avoids pre-functionalization of starting materials. researchgate.net |
| Photocatalysis | Employs light to initiate chemical reactions, enabling transformations like C-H alkylation. rsc.org | Environmentally friendly, high selectivity, and can be used for late-stage functionalization. |
| Convergent Synthesis | Involves the coupling of pre-synthesized fragments to build the final complex molecule. nih.gov | Increases diversity, reduces the length of synthetic routes, and facilitates the creation of compound libraries. nih.gov |
| Ultrasound-Assisted Synthesis | Utilizes ultrasonic waves to accelerate chemical reactions. | Environmentally sustainable, improved yields, and reduced reaction times. |
Advanced Mechanistic Studies of Biological Actions at a Molecular Level
A deeper understanding of how 6-chloro-2H-cinnolin-3-one and its derivatives interact with biological targets at the molecular level is crucial for rational drug design. Future research in this area will leverage a combination of experimental and computational techniques to elucidate these mechanisms.
Key research trajectories include:
Target Identification and Validation: While various biological activities have been reported for cinnoline derivatives, the precise molecular targets often remain to be fully characterized. Advanced proteomic and genomic approaches will be employed to identify the specific enzymes, receptors, or nucleic acids that these compounds interact with to exert their effects.
Structural Biology: X-ray crystallography and cryo-electron microscopy will be instrumental in determining the three-dimensional structures of cinnolinone derivatives in complex with their biological targets. This information will provide invaluable insights into the specific binding interactions and guide the design of more potent and selective inhibitors.
Computational Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations will continue to be powerful tools for predicting binding modes, understanding structure-activity relationships (SAR), and rationalizing the observed biological data. nih.gov Density Functional Theory (DFT) calculations can further aid in understanding the electronic properties and reactivity of these molecules. nih.gov
Kinetic and Mechanistic Enzyme Assays: Detailed kinetic studies will be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the potency of new inhibitors. nih.gov These studies are essential for understanding the mechanism of action and for optimizing the pharmacological profile of lead compounds.
Exploration of Novel Therapeutic Applications and Targets
The broad spectrum of biological activities exhibited by cinnoline derivatives suggests that this compound could serve as a scaffold for the development of new therapeutics for a wide range of diseases. The presence of the chlorine atom, in particular, has been shown to enhance certain biological activities. nih.govthepharmajournal.com
Promising therapeutic areas for future exploration include:
Anticancer Agents: Cinnoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including multidrug-resistant strains. researchgate.net Future research will focus on identifying novel cancer-related targets and developing more potent and selective anticancer agents. The ability of some derivatives to induce apoptosis and arrest the cell cycle makes them particularly interesting candidates.
Antimicrobial and Antifungal Agents: The emergence of drug-resistant pathogens is a major global health concern. Cinnoline derivatives have shown promising activity against a range of bacteria and fungi. nih.govajrconline.org The 6-chloro substitution has been specifically linked to potent antibacterial activity. nih.gov Future work will aim to optimize the antimicrobial spectrum and potency of these compounds.
Anti-inflammatory Agents: Cinnoline derivatives have exhibited anti-inflammatory properties, potentially through the inhibition of enzymes like human neutrophil elastase (HNE). Further investigation into their mechanisms of action could lead to the development of new treatments for inflammatory diseases. Halogen-substituted cinnolines have been noted for their increased anti-inflammatory activity. ijariit.com
Neurological Disorders: Some cinnoline derivatives have shown potential as anxiolytic agents by acting as benzodiazepine (B76468) receptor antagonists. ajrconline.org This opens up avenues for the development of novel treatments for anxiety and other central nervous system disorders.
Antiviral Agents: The potential of cinnoline derivatives as inhibitors of HIV-1 integrase has been explored, suggesting a possible role in antiretroviral therapy. Further research could expand their application to other viral diseases.
| Therapeutic Area | Reported Activity of Cinnoline Derivatives | Potential Future Direction |
| Oncology | Cytotoxicity against cancer cell lines, induction of apoptosis. | Development of selective inhibitors for novel cancer targets, overcoming multidrug resistance. researchgate.net |
| Infectious Diseases | Antibacterial and antifungal activity, including against resistant strains. nih.govajrconline.org | Optimization of antimicrobial spectrum and potency, particularly for halogenated derivatives. thepharmajournal.com |
| Inflammation | Inhibition of inflammatory enzymes like human neutrophil elastase (HNE). | Elucidation of anti-inflammatory mechanisms and development of treatments for chronic inflammatory conditions. |
| Neurology | Benzodiazepine receptor antagonism, suggesting anxiolytic potential. ajrconline.org | Exploration of treatments for anxiety and other CNS disorders. |
| Virology | Inhibition of HIV-1 integrase. | Investigation of broad-spectrum antiviral applications. |
Integration of Artificial Intelligence and Machine Learning in Cinnolinone Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and development. mdpi.commednexus.org These powerful computational tools can analyze vast datasets, identify complex patterns, and make predictions that can significantly accelerate the design and optimization of new drugs. mdpi.com
For this compound and its derivatives, AI and ML can be applied in several key areas:
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and toxicity of new cinnolinone derivatives. mdpi.com This can help to prioritize the synthesis of the most promising compounds and reduce the number of costly and time-consuming experiments.
De Novo Drug Design: Generative AI models can design entirely new cinnolinone-based molecules with desired properties. nptel.ac.in These models can explore a vast chemical space to identify novel scaffolds and substituents that are predicted to have high affinity and selectivity for a specific biological target.
Drug Repurposing: AI can be used to screen existing databases of compounds, including known cinnoline derivatives, to identify new therapeutic uses. mdpi.com By analyzing the relationships between chemical structures, biological activities, and disease pathways, AI can uncover unexpected opportunities for drug repurposing.
Target Identification and Pathway Analysis: ML algorithms can analyze large-scale biological data, such as genomic and proteomic data, to identify novel drug targets and to understand the complex cellular pathways that are modulated by cinnolinone derivatives. drugdiscoverychemistry.com
The synergy between advanced synthetic methodologies, in-depth mechanistic studies, the exploration of novel therapeutic avenues, and the power of AI and machine learning will undoubtedly propel the field of cinnolinone research forward. This compound, with its intriguing biological profile and synthetic tractability, stands as a prime candidate to benefit from these future research trajectories, potentially leading to the development of next-generation therapeutics and advanced materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Chloro-2H-cinnolin-3-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization reactions of substituted anilines with chloroacetyl chloride under acidic conditions. Optimization involves adjusting solvent polarity (e.g., acetic acid vs. DMF), temperature (80–120°C), and stoichiometry of reactants. Monitoring reaction progress via TLC and HPLC ensures intermediate stability . For structural confirmation, combine -NMR (δ 7.2–8.1 ppm for aromatic protons) and FT-IR (C=O stretch at ~1680 cm) .
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters include space group assignment (e.g., ), bond angles (C–Cl bond ~1.73 Å), and torsional angles for planar confirmation. Validate with R-factor (<5%) and residual electron density maps .
Q. What safety precautions are critical when handling this compound?
- Methodology : Refer to SDS guidelines: use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. For spills, neutralize with sodium bicarbonate and adsorb with inert material. Store in amber vials at 4°C under anhydrous conditions .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology : Use Molecular Operating Environment (MOE) for docking studies against target proteins (e.g., kinases). Generate 3D conformers, calculate binding affinities (ΔG < -8 kcal/mol), and validate with MD simulations (RMSD < 2 Å). Cross-reference with crystallographic data from the PDB (e.g., 1ATP for ATP-binding sites) .
Q. What strategies resolve contradictions in spectroscopic data for substituted cinnolinones?
- Methodology : Address -NMR discrepancies (e.g., aromatic carbons at 115–126 ppm) by performing variable-temperature NMR to assess tautomerism. Compare with SCXRD-derived bond lengths to confirm electronic environments . For mass spectrometry conflicts, use high-resolution HRMS (error < 2 ppm) and isotopic pattern analysis .
Q. How can reaction yields be improved in halogenated cinnolinone syntheses?
- Methodology : Screen catalysts (e.g., Pd/C for dehalogenation side reactions) and optimize microwave-assisted synthesis (100–150°C, 10–30 min). Employ DoE (Design of Experiments) to assess interactions between variables (pH, solvent dielectric) .
Q. What advanced analytical techniques characterize trace impurities in this compound?
- Methodology : LC-MS/MS with a C18 column (0.1% formic acid mobile phase) to detect chlorinated byproducts (e.g., m/z 225.02 [M+H]+). Quantify via external calibration (LOQ < 0.1%). Confirm structures using --HMBC for nitrogen connectivity .
Q. How do substituents on the cinnolinone ring affect pharmacological activity?
- Methodology : Synthesize analogs (e.g., 6-Bromo, 6-Nitro) and test in vitro against cancer cell lines (IC via MTT assay). Correlate Hammett σ values with bioactivity; meta-chloro substituents enhance lipophilicity (logP ~2.5) and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
